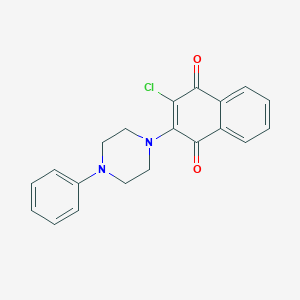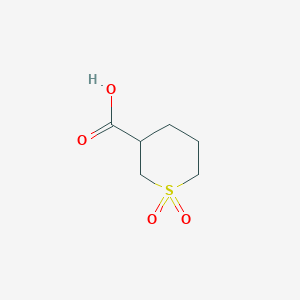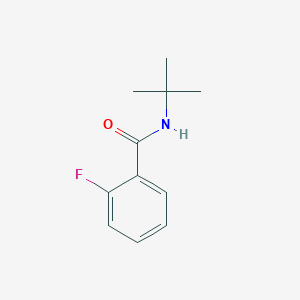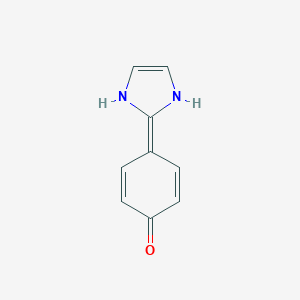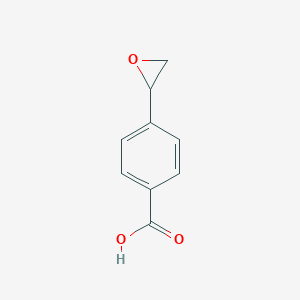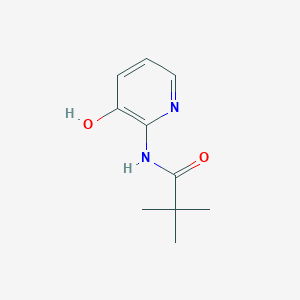
N-(3-Hydroxypyridin-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypyridin-2-yl)pivalamide, also known as HP-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HP-3 is a small molecule that belongs to the class of amides and has a molecular formula of C9H12N2O2.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Hydrolysis and Derivatization
A notable application of N-(3-Hydroxypyridin-2-yl)pivalamide derivatives involves their hydrolysis using specific conditions. For instance, Bavetsias, Henderson, and McDonald (2004) discovered a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature. This process is significant for synthesizing amine derivatives from pivalamido groups present in pyrimidin-4-ones, quinazolin-4-ones, and pteridines, showcasing its utility in modifying chemical structures for various synthetic applications (Bavetsias, Henderson, & McDonald, 2004).
Synthesis of Complex Molecules
Kobayashi et al. (2010) developed a convenient method for synthesizing trisubstituted naphthyridines by reacting (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with organolithiums. This synthesis route, starting from commercially available 3-aminopyridine and involving lithium (4-lithiopyridin-3-yl)pivalamide, highlights the compound's role in creating complex molecular architectures, which could be pivotal in material science and pharmaceutical research (Kobayashi et al., 2010).
Pharmaceutical Development
Targeted Drug Design
Hydroxypyridinone derivatives, including N-(3-Hydroxypyridin-2-yl)pivalamide analogs, have been explored for their potential in drug design, especially as chelating agents in therapeutic applications. These compounds have shown promise in addressing a range of health conditions, including metabolic disorders and infections, by binding to specific metal ions or serving as inhibitors for various biological pathways. Thompson, Barta, and Orvig (2006) reviewed the use of hydroxypyridinones in medicinal inorganic chemistry, emphasizing their versatility and efficacy in chelating di- and trivalent metal ions for therapeutic purposes (Thompson, Barta, & Orvig, 2006).
Antimicrobial and Antioxidant Activities
Novel hydroxypyridinone derivatives have been investigated for their antimicrobial and antioxidant activities, with potential applications as preservatives in the food industry, particularly for shrimp preservation. Dai et al. (2016) explored two hydroxypyridinone derivatives that showed stronger inhibitory effects against various bacteria compared to kojic acid, alongside possessing antioxidant properties. This research underscores the compound's utility in developing new methods for extending the shelf life of perishable goods (Dai et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECCVGXCNCEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypyridin-2-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

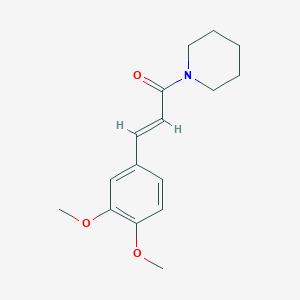
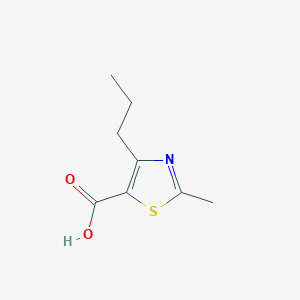
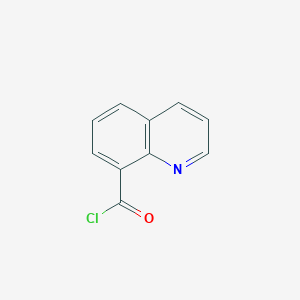
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
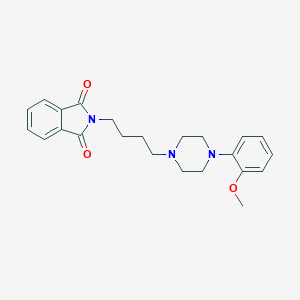
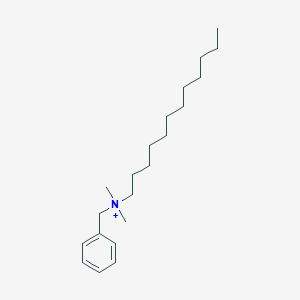
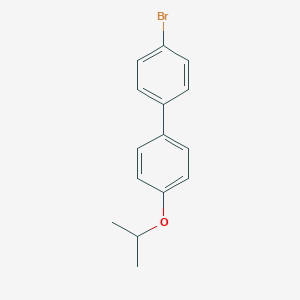
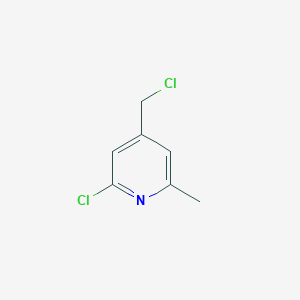
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
